molecular formula C26H38N2O4 B1676231 Mazipredone CAS No. 13085-08-0

Mazipredone

Cat. No. B1676231
CAS RN: 13085-08-0
M. Wt: 442.6 g/mol
InChI Key: CZBOZZDZNVIXFC-VRRJBYJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mazipredone, also known as Depersolone, is a synthetic glucocorticoid corticosteroid . It has been marketed in the Czech Republic and Hungary . It is also known by other names such as Methylpiperazinyl deoxyprednisolone and Deoxymethylpiperazinyl prednisolone .


Molecular Structure Analysis

Mazipredone has a molecular formula of C26H38N2O4 . Its average mass is 442.591 Da and its monoisotopic mass is 442.283173 Da . It has 7 defined stereocentres .


Physical And Chemical Properties Analysis

Mazipredone has a molecular formula of C26H38N2O4 . Its average mass is 442.591 Da and its monoisotopic mass is 442.283173 Da . It has 7 defined stereocentres .

Scientific Research Applications

Impurity Profiling in Drug R&D

Mazipredone, identified as 11β,17α-dihydroxy-21-(4'-methylpiperazin-1'-yl)-pregna-1,4-dien-3,20-dione hydrochloride, plays a crucial role in the impurity profiling aspect of drug research and development (R&D). Impurity profiling is essential for ensuring the safety and efficacy of new pharmaceuticals. The study of Mazipredone's impurity profile helps in understanding the degradation mechanisms under various conditions, contributing significantly to the overall drug development process (Görög, 2003).

Exploration of Cognitive Enhancers

While not directly related to Mazipredone, the research methodologies used for studying cognitive enhancers provide insights into how similar compounds like Mazipredone might be assessed in future studies. Cognitive enhancers are evaluated for their potential to improve cognitive abilities in various conditions, including Alzheimer's disease. The process involves detailed media and bioethics coverage, highlighting how evidence from research is shaped within different discourses (Wade, Forlini, & Racine, 2014).

Treatment for Substance Use Disorders

Though not specifically involving Mazipredone, research on medications like naltrexone for treating substance use disorders illustrates potential areas where similar drugs could be studied. These studies focus on the medication's ability to reduce craving and subjective responses to substances, thereby contributing to treatment strategies for various dependencies (Ray et al., 2015).

Public Health Interventions

Research on public health interventions for issues like methamphetamine use disorder offers insights into how medications, possibly including Mazipredone, can be integrated into broader health strategies. These studies provide evidence on the associations between substance use and various health outcomes, informing effective intervention strategies (Marshall & Werb, 2010).

Pharmacotherapy Development Research

Investigations into pharmacotherapies for substance use disorders, including methamphetamine dependence, highlight the importance of developing effective treatment regimens. Such research encompasses a range of therapeutic approaches, from cognitive behavioral therapy to medication-assisted treatments, providing a framework that could be applied to drugs like Mazipredone (Rawson, Gonzales, & Brethen, 2002).

Alzheimer's Disease Treatment

Research on drugs like donepezil for Alzheimer's disease provides a model for studying the potential applications of Mazipredone in neurodegenerative conditions. These studies focus on the efficacy, tolerability, and safety of the medication in improving cognition and quality of life in patients with Alzheimer's (Boada-Rovira et al., 2004).

Medication Safety in Pregnancy

The Medication Exposure in Pregnancy Risk Evaluation Program (MEPREP) is acrucial initiative that assesses the safety of various medications, including potentially Mazipredone, during pregnancy. This program involves creating datasets linking healthcare data for women and infants to evaluate the outcomes associated with medication use during pregnancy. Understanding the safety profile of medications like Mazipredone in pregnant populations is essential for informed clinical decisions (Andrade et al., 2012).

Buprenorphine Treatment for Substance Use Disorders

Research on buprenorphine as a treatment for substance use disorders, similar to studies that could involve Mazipredone, examines adherence to treatment guidelines and their effectiveness. These studies help understand how medications can be optimally used in treatment plans, influencing policy and healthcare systems (Baxter et al., 2015).

Health Services Use in Mental Health Treatments

Studies on the healthcare costs and use associated with medications like ziprasidone and olanzapine for schizophrenia and bipolar disorder patients provide insights into the economic and healthcare utilization aspects of psychiatric medications. Such research could guide the application of drugs like Mazipredone in mental health treatment contexts (Jiang, Ni, & McGinnis, 2014).

Pharmacokinetics of Herbal Medicines

While not directly related to Mazipredone, research on the pharmacokinetics of herbal medicines, like MaZiRenWan, offers methodologies that could be applied to study the pharmacokinetics of Mazipredone. This research helps in understanding the absorption, distribution, metabolism, and excretion of active compounds, critical for drug development and usage (Zhong et al., 2019).

Cognitive Behavioral Therapy Combined with Medication

Investigations into the effectiveness of combining cognitive behavioral therapy with medications, like buprenorphine for methamphetamine use disorder, provide insights that could be applicable to Mazipredone. This research explores how combining medication with psychological interventions can enhance treatment outcomes (Shariatirad et al., 2018).

Safety and Tolerability of Long-Term Medication Use

Studies assessing the long-term safety and tolerability of medications like donepezil in Alzheimer’s disease patients are relevant for understanding how long-term use of Mazipredone might be evaluated. Such research is vital for determining the safety profile and potential risks associated with prolonged medication use (Tariot et al., 2012).

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBOZZDZNVIXFC-VRRJBYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926941
Record name Mazipredone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mazipredone

CAS RN

13085-08-0
Record name Mazipredone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13085-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mazipredone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mazipredone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAZIPREDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN0W2YSW63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mazipredone
Reactant of Route 2
Mazipredone
Reactant of Route 3
Mazipredone
Reactant of Route 4
Mazipredone
Reactant of Route 5
Mazipredone
Reactant of Route 6
Mazipredone

Citations

For This Compound
99
Citations
M Gazdag, M Babják, J Brlik, S Mahó, Z Tuba… - … of pharmaceutical and …, 1998 - Elsevier
… in mazipredone making use of the modern methods available for drug impurity profiling, especially HPLC-MS technique. The degradation of mazipredone … pathways of mazipredone in …
Number of citations: 24 www.sciencedirect.com
S Görög, M Babjak, G Balogh, J Brlik, A Csehi… - Talanta, 1997 - Elsevier
… Under the HPLC conditions described in Section 2 the retention time of mazipredone (III) is … of the contaminated sample of mazipredone without any chromatographic separation. An …
Number of citations: 115 www.sciencedirect.com
G Kiss, S Radvanyi, G Szigeti… - Journal of small …, 1997 - Wiley Online Library
… treatment (combination 0 for Otex Ear Drops) which contains ketoconazole as the antimycotic active ingredient, gentamicin sulphate as the antibacterial component and mazipredone …
Number of citations: 23 onlinelibrary.wiley.com
M Gazdag, M Babjak, J Brlik, S Maho… - … of Pharmaceutical and …, 1998 - hero.epa.gov
… Impurities and degradation products of mazipredone | Health & Environmental Research Online (HERO) | US EPA … Impurities and degradation products of mazipredone …
Number of citations: 1 hero.epa.gov
S Görög - Progress in Pharmaceutical and Biomedical Analysis, 2000 - Elsevier
Publisher Summary The identification and structure elucidation of degradation products of drugs was discussed in this chapter. Another aspect of drug degradation studies is the …
Number of citations: 0 www.sciencedirect.com
S Görög - TrAC Trends in Analytical Chemistry, 2003 - Elsevier
… the renewal of the analytical dossier of mazipredone and the Depersolon formulations. To overcome … HPLC retention data of mazipredone and its acidic, basic and oxidative degradation …
Number of citations: 46 www.sciencedirect.com
S Go, G Balogh, A Csehi, M Gazdag, Z Halmos… - … of pharmaceutical and …, 1993 - Elsevier
… profiling of 19-nor-steroids, ethynodiol diacetate, mazipredone, … [la, 3, 41, prednisolone-21mesylate in the synthesis of mazipredone … in the course of the synthesis of mazipredone …
Number of citations: 17 www.sciencedirect.com
S Görög, M Babják, G Balogh, J Brlik, F Dravecz… - … of pharmaceutical and …, 1998 - Elsevier
… The corticosteroids which were subjects of this study (prednisolone and mazipredone [1]), contain a 11β-hydroxy group, this is why the 11β-hydroxy-1,4-diene-3-one system has been …
Number of citations: 22 www.sciencedirect.com
S Görög, M Babják, G Balogh, J Brlik, F Dravecz… - … of Pharmaceutical and …, 1998 - infona.pl
Due to the varied reactions leading to the 3-oxo group in steroids and the reactivity of its environment, a large number of impurities related to this group are formed during the reaction …
Number of citations: 3 www.infona.pl
S Görög - European Journal of Pharmaceutical Sciences, 1996 - infona.pl
… taken from the investigation of the hydrolytic and oxidative degradation of 4-ene-3-ketosteroids such as norethisterone and norgestrel, 21-aminocorticosteroids such as mazipredone …
Number of citations: 2 www.infona.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.